1-(Naphthalene-2-carbonyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphthalen-2-yl(piperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-9-7-16-8-10-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,16H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNWRHYYFFLLRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Naphthalene 2 Carbonyl Piperazine and Its Derivatives
General Synthetic Strategies for N-Acylpiperazines
The creation of the N-acylpiperazine core, where a piperazine (B1678402) ring is acylated on one of its nitrogen atoms, is a common transformation in organic synthesis. The piperazine ring is a prevalent scaffold in FDA-approved drugs due to its ability to improve physicochemical properties like aqueous solubility and oral bioavailability. researchgate.netnih.gov
The formation of the amide bond between a carboxylic acid and the piperazine nitrogen is the key step in synthesizing N-acylpiperazines. Direct amidation is possible but often requires harsh conditions. More commonly, the carboxylic acid is activated to facilitate the reaction under milder conditions. This is typically achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or by using a coupling agent in a one-pot procedure.
Acyl Halide Method: A traditional and effective method involves the reaction of an acyl chloride (e.g., naphthalene-2-carbonyl chloride) with piperazine. This reaction, often performed under Schotten-Baumann conditions, is typically carried out in a two-phase system (an organic solvent and water) or in a non-protic organic solvent in the presence of a base like triethylamine (B128534) or potassium carbonate to neutralize the HCl byproduct. researchgate.net
Coupling Agents: A wide array of coupling agents has been developed to promote amide bond formation directly from carboxylic acids, avoiding the need to isolate the reactive acyl chloride. These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the piperazine nitrogen. The choice of coupling agent can influence reaction efficiency, cost, and the ease of purification.
| Coupling Agent | Full Name | Typical Conditions | Ref. |
| DCC | N,N'-Dicyclohexylcarbodiimide | DCM or DMF, room temperature | mdpi.com |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Often with HOBt, aqueous or organic solvent | |
| T3P® | Propanephosphonic acid anhydride | Ethyl acetate (B1210297) or DCM, often with a base (e.g., Et3N) | nih.gov |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DMF or NMP, with a non-nucleophilic base (e.g., DIPEA) | |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DMF, with a base (e.g., DIPEA) |
This table is interactive. You can sort and filter the data.
The selection of appropriate starting materials is critical for a successful synthesis. Key considerations include cost, availability, and the presence of protecting groups to ensure regioselectivity.
Naphthalene (B1677914) Precursor : The most common precursor is naphthalene-2-carboxylic acid or its corresponding acyl chloride. Substituted naphthalenes can be synthesized through various methods, including electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups onto the aromatic core before coupling with piperazine. nih.govnih.gov
Piperazine Precursor : Piperazine itself is a symmetrical diamine. Direct reaction with an acylating agent can lead to a mixture of mono-acylated, di-acylated, and unreacted starting material. To achieve selective mono-acylation, one of the piperazine nitrogens is often temporarily protected with a group like tert-butoxycarbonyl (Boc). N-Boc-piperazine is a commercially available and widely used precursor that ensures the reaction occurs at the free secondary amine. nih.gov The Boc group can then be readily removed under acidic conditions to yield the free secondary amine for further derivatization.
Targeted Synthesis of Naphthalene-Piperazine Linkages
The specific synthesis of 1-(naphthalene-2-carbonyl)piperazine typically involves the reaction between a naphthalene-2-carboxylic acid derivative and piperazine. A common laboratory-scale synthesis employs naphthalene-2-carbonyl chloride and a molar excess of piperazine in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). researchgate.net The excess piperazine acts both as the nucleophile and the base to scavenge the generated HCl.
Alternatively, using a protected piperazine, such as N-Boc-piperazine, allows for a more controlled reaction with naphthalene-2-carboxylic acid in the presence of a coupling agent like HATU or T3P®. nih.gov This is followed by a deprotection step to yield the target compound.
Example Reaction Scheme: Naphthalene-2-carbonyl chloride + Piperazine → this compound + Piperazine hydrochloride
This reaction is generally high-yielding and proceeds under mild conditions, often at room temperature. Purification is typically achieved through extraction and crystallization or column chromatography.
Derivatization Approaches for Structural Diversification
Once the this compound scaffold is assembled, it can be further modified to create a library of derivatives. This structural diversification is crucial for tuning the molecule's properties for various applications. researchgate.net
The secondary amine (at the N-4 position) of the piperazine ring is a versatile handle for introducing a wide range of substituents.
N-Alkylation : This can be achieved through reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). mdpi.com Another common method is nucleophilic substitution with alkyl halides (e.g., alkyl bromides or chlorides). mdpi.comgoogle.com
N-Arylation : The introduction of an aryl group at the N-4 position is typically accomplished using transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination (using a palladium catalyst) and the Ullmann condensation (using a copper catalyst) are powerful methods for forming this C-N bond, usually by reacting the piperazine with an aryl halide. mdpi.comorganic-chemistry.org For electron-deficient (hetero)arenes, direct nucleophilic aromatic substitution (SNAr) is also a viable pathway. nih.govmdpi.com
N-Acylation/Sulfonylation : The N-4 nitrogen can be further acylated with another carboxylic acid derivative or sulfonylated with a sulfonyl chloride to produce di-acyl or acyl-sulfonyl piperazine derivatives. researchgate.net
| Derivatization Reaction | Reagents | Purpose | Ref. |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | N-Alkylation | mdpi.com |
| Buchwald-Hartwig Coupling | Aryl Halide, Pd Catalyst, Base | N-Arylation | nih.gov |
| Acylation | Acyl Chloride, Base | N-Acylation | researchgate.net |
| Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonylation |
This table is interactive. You can sort and filter the data.
Introducing substituents onto the naphthalene ring system allows for the fine-tuning of electronic and steric properties. This can be done either by using a pre-functionalized naphthalene precursor or by modifying the naphthalene ring after the piperazine has been attached, although the latter can be more challenging due to potential side reactions.
Traditional methods for functionalizing naphthalenes include electrophilic aromatic substitution reactions such as:
Halogenation (e.g., with Br₂ or NBS) nih.gov
Nitration (e.g., with HNO₃/H₂SO₄)
Friedel-Crafts Acylation/Alkylation
More modern approaches utilize transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) on halogenated naphthalene precursors to introduce a wide variety of aryl, alkyl, or alkynyl groups. nih.gov Recently, novel methods for synthesizing substituted naphthalenes, such as the transmutation of isoquinolines, have also been developed. nih.gov These strategies provide access to a vast chemical space of naphthalene-piperazine derivatives.
Linker Region Elaboration
The piperazine moiety in this compound serves as a versatile linker that can be readily functionalized to explore the chemical space and optimize drug-like properties. researchgate.netnih.gov Elaboration of this linker region primarily involves reactions at the N-4 nitrogen atom of the piperazine ring, though functionalization of the carbon atoms of the piperazine ring is also an emerging strategy. researchgate.netencyclopedia.pub
Standard synthetic approaches for N-4 functionalization include N-alkylation and N-arylation reactions. These methods allow for the introduction of a wide array of substituents, thereby influencing the compound's solubility, lipophilicity, and target-binding interactions. nih.gov
N-Alkylation and N-Arylation:
The most common methods for elaborating the piperazine linker are nucleophilic substitution reactions and reductive amination for N-alkylation, and palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann reactions for N-arylation. nih.gov These reactions are generally high-yielding and tolerate a broad range of functional groups.
| Reagent/Catalyst | Reaction Type | Product Type | Reference |
| Alkyl halides/sulfonates | Nucleophilic Substitution | N-Alkyl piperazines | nih.gov |
| Aldehydes/ketones, NaBH(OAc)₃ | Reductive Amination | N-Alkyl piperazines | nih.gov |
| Aryl halides, Pd catalyst | Buchwald-Hartwig Coupling | N-Aryl piperazines | nih.gov |
| Aryl halides, Cu catalyst | Ullmann Reaction | N-Aryl piperazines | nih.gov |
C-H Functionalization:
More advanced strategies for linker elaboration involve the direct functionalization of the C-H bonds of the piperazine ring. researchgate.netnih.govnsf.gov This approach offers a more direct route to novel derivatives that are not easily accessible through traditional methods. Photoredox catalysis has emerged as a powerful tool for the C-H arylation and alkylation of piperazines, often utilizing iridium or ruthenium-based photocatalysts. researchgate.netencyclopedia.pub
| Method | Catalyst/Reagent | Functionalization Type | Reference |
| Photoredox Catalysis | Ir(ppy)₃ | C-H Arylation | encyclopedia.pub |
| Anodic Oxidation | Electrochemical | α-Alkoxylation | nih.gov |
Stereoselective Synthesis of Related Naphthalene-Piperazine Systems
The introduction of chirality into the naphthalene-piperazine scaffold can have a profound impact on biological activity. Stereoselective synthesis of these systems is crucial for investigating the pharmacological properties of individual enantiomers. rsc.org Methodologies for achieving stereoselectivity often involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
One common approach is the use of chiral building blocks, such as enantiomerically pure amino acids, which can be elaborated into chiral piperazine rings. organic-chemistry.org For instance, a modular synthesis of 2,6-disubstituted piperazines has been developed from amino acids via an intramolecular hydroamination as the key step. organic-chemistry.org
Another strategy involves the use of a chiral auxiliary on the piperazine nitrogen. This auxiliary directs the stereochemical outcome of subsequent reactions and can be removed later in the synthetic sequence. nih.gov
Green Chemistry Considerations in Synthesis Protocols
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods for active pharmaceutical ingredients. bohrium.com For the synthesis of this compound and its derivatives, green chemistry principles can be applied to the key amide bond formation step.
Traditional amide bond formation often relies on stoichiometric activating agents, which generate significant waste. ucl.ac.uk Greener alternatives focus on catalytic methods and the use of more sustainable solvents.
Catalytic Amide Bond Formation:
Catalytic direct amidation reactions are highly desirable as they minimize waste. Boronic acid catalysts have been explored for the direct condensation of carboxylic acids and amines. ucl.ac.uk Furthermore, biocatalytic methods using enzymes in low-water systems or ATP-dependent enzymes in aqueous media are gaining traction as highly selective and green alternatives. rsc.org
Sustainable Solvents:
The choice of solvent is another critical aspect of green synthesis. Replacing hazardous solvents like DMF and CH₂Cl₂ with greener alternatives is a key goal. ucl.ac.uk Water has been shown to be a viable solvent for the aminolysis of esters to form amides, offering an eco-friendly, metal-free, and additive-free approach. researchgate.net
| Green Approach | Method/Reagent | Advantage | Reference |
| Catalysis | Boronic acid catalysts | Avoids stoichiometric activators | ucl.ac.uk |
| Biocatalysis | Hydrolases, ATP-dependent enzymes | High selectivity, mild conditions | rsc.org |
| Solvent Selection | Water | Environmentally benign, reduces waste | researchgate.net |
| Atom Economy | Dehydrogenative Amide Synthesis | Releases H₂ as the only byproduct | bohrium.com |
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed connectivity map of the molecule can be assembled.
For 1-(Naphthalene-2-carbonyl)piperazine, the ¹H NMR spectrum exhibits distinct signals corresponding to the protons of the naphthalene (B1677914) and piperazine (B1678402) rings. The aromatic protons of the naphthalene group typically resonate in the downfield region, generally between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns are dictated by the substitution pattern on the naphthalene ring.
The piperazine protons present a more complex picture due to the conformational flexibility of the six-membered ring and the effect of the amide bond. The protons on the carbons adjacent to the carbonyl group are expected to be deshielded compared to those on the other side of the piperazine ring. Temperature-dependent NMR studies on similar N-acylpiperazines have shown that the signals for the piperazine protons can be broad at room temperature due to slow conformational exchange on the NMR timescale. rsc.org
The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon appearing as a characteristic signal in the range of δ 165-170 ppm. The aromatic carbons of the naphthalene ring would produce a series of signals between δ 120 and 140 ppm, while the piperazine carbons would be found in the more upfield region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Naphthalene Aromatic | 7.5 - 8.5 | m |
| Piperazine (adjacent to C=O) | 3.5 - 3.9 | br s |
| Piperazine (adjacent to NH) | 2.8 - 3.2 | br s |
| Piperazine NH | 1.5 - 2.5 | br s |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 165 - 170 |
| Naphthalene Aromatic | 120 - 140 |
| Piperazine (adjacent to C=O) | 40 - 50 |
| Piperazine (adjacent to NH) | 45 - 55 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₅H₁₆N₂O).
The fragmentation of N-acylpiperazines in the mass spectrometer is expected to follow characteristic pathways. A common fragmentation involves the cleavage of the amide bond, leading to the formation of a naphthoyl cation. Another typical fragmentation pathway for piperazine derivatives is the cleavage of the piperazine ring itself. The mass spectrum of butyrophenone, a compound also containing a carbonyl group adjacent to an aromatic ring, shows a characteristic alpha cleavage, which in the case of this compound would result in the loss of the piperazine moiety. libretexts.org
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | Expected m/z |
|---|---|---|
| [C₁₁H₇O]⁺ | Naphthoyl cation | 155 |
| [C₄H₉N₂]⁺ | Piperazine fragment | 85 |
| [C₁₀H₇]⁺ | Naphthyl cation | 127 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent of these would be the strong absorption due to the stretching vibration of the carbonyl group (C=O) of the amide, which typically appears in the region of 1630-1680 cm⁻¹. The C-H stretching vibrations of the aromatic naphthalene ring are expected to be observed above 3000 cm⁻¹, while the C-H stretching of the aliphatic piperazine ring will appear just below 3000 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperazine ring would likely be seen as a moderate band in the region of 3200-3400 cm⁻¹. The aromatic C=C stretching vibrations of the naphthalene ring will give rise to a series of absorptions in the 1400-1600 cm⁻¹ region. nih.gov
Table 4: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide C=O | Stretch | 1630 - 1680 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Amine N-H | Stretch | 3200 - 3400 |
| Aromatic C=C | Stretch | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the naphthalene chromophore. Naphthalene itself exhibits strong absorption bands in the ultraviolet region. ijcesen.com The presence of the carbonyl group conjugated with the naphthalene ring can cause a bathochromic (red) shift of these absorption maxima to longer wavelengths.
Typically, naphthalene shows a strong absorption band around 220 nm (π→π* transition) and a series of weaker, structured bands between 250 and 300 nm (benzenoid bands). researchgate.netresearchgate.net The conjugation with the carbonyl group is likely to shift these bands and potentially introduce a weak n→π* transition at a longer wavelength, which may be obscured by the stronger π→π* absorptions.
Table 5: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected λmax (nm) | Chromophore |
|---|---|---|
| π→π* | ~220-250 | Naphthalene ring |
| π→π* (benzenoid) | ~260-320 | Naphthalene ring |
| n→π* | >300 (weak) | Carbonyl group |
X-ray Crystallography for Three-Dimensional Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide detailed information on bond lengths, bond angles, and the conformation of the piperazine ring.
Computational and Theoretical Investigations of Naphthalene Piperazine Compounds
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to the active site of a target protein.
Prediction of Binding Modes
In studies of naphthalene-piperazine derivatives, molecular docking has been successfully employed to predict how these molecules orient themselves within the binding pockets of various protein targets. For instance, in the investigation of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives as potential anticancer agents, docking studies were performed against the carbonic anhydrase IX (CAIX) protein. nih.gov These simulations revealed that the naphthalene (B1677914) and piperazine (B1678402) moieties, along with other substituents, play a crucial role in establishing a stable binding pose within the active site.
Similarly, docking studies on naphthalene-pyrazoline hybrids targeting cyclooxygenase (COX) enzymes have elucidated the critical interactions that govern their inhibitory activity. elsevierpure.com The naphthalene group often engages in hydrophobic interactions with non-polar residues in the binding cavity, while the piperazine or a bioisosteric pyrazoline ring can form hydrogen bonds and other electrostatic interactions. For a hypothetical docking study of 1-(Naphthalene-2-carbonyl)piperazine , it would be anticipated that the naphthalene ring would occupy a hydrophobic pocket, while the carbonyl group could act as a hydrogen bond acceptor and the piperazine nitrogen atoms could engage in various electrostatic interactions, depending on the specific target protein's active site topology and amino acid composition.
Analysis of Key Interaction Residues
A critical outcome of molecular docking is the identification of key amino acid residues that are essential for ligand binding. In the case of piperazine-substituted 5,8-dihydroxy 1,4-naphthoquinone (B94277) derivatives targeting PARP-1, docking studies have highlighted specific interactions with critical amino acids that are known to be important for inhibition. acs.org
For a series of naphthalene-pyrazoline hybrids, docking simulations against COX-1 and COX-2 have identified key residues such as Tyr355, Arg120, and Ser530 as being crucial for binding. elsevierpure.com These interactions often involve hydrogen bonds, pi-pi stacking with aromatic residues, and hydrophobic contacts. For This compound , one could predict that the naphthalene ring would likely participate in pi-pi stacking interactions with residues like phenylalanine, tyrosine, or tryptophan. The carbonyl oxygen would be a prime candidate for forming hydrogen bonds with donor residues such as serine, threonine, or lysine. The piperazine ring, depending on its protonation state, could interact with acidic or basic residues within the active site.
Table 1: Predicted Interactions for Naphthalene-Piperazine Analogs with Protein Targets
| Compound Class | Protein Target | Key Interacting Residues (Examples) | Types of Interactions |
| Piperazine-linked 1,8-Naphthalimide-Arylsulfonyl Derivatives | CAIX | Not specified in abstract | Hydrogen bonding, Hydrophobic interactions |
| Naphthalene-Pyrazoline Hybrids | COX-1/COX-2 | Tyr355, Arg120, Ser530, Gln192 | Hydrogen bonding, Pi-pi stacking, Hydrophobic |
| Piperazine-substituted Naphthoquinones | PARP-1 | Not specified in abstract | Interactions with critical amino acids for inhibition |
This table is generated based on findings for analogous compounds and is for illustrative purposes.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a ligand-protein complex over time. This technique complements the static picture provided by molecular docking by introducing flexibility to both the ligand and the protein.
In studies of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, MD simulations were conducted to assess the stability of the ligand-protein complexes. nih.govmdpi.com The root-mean-square deviation (RMSD) of the protein and ligand atoms were monitored over the simulation time to ensure that the binding mode predicted by docking was stable. These simulations can reveal whether the initial docked pose is maintained or if the ligand explores other conformations within the binding site. mdpi.com
Table 2: Representative MD Simulation Parameters for Naphthalene-Piperazine Analogs
| Compound Class | Simulation Time | Key Analyses |
| Piperazine-linked 1,8-Naphthalimide-Arylsulfonyl Derivatives | 100 ns | RMSD, Conformational integrity of the ligand |
| Phenyl-piperazine Scaffolds | 300 ns - 3 µs | Interdomain closure, Binding stability, Energetics |
This table is generated based on findings for analogous compounds and is for illustrative purposes.
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods can provide insights into a molecule's reactivity, stability, and spectroscopic properties.
Electronic Structure Analysis
DFT calculations have been used to study the electronic structure of naphthalene-based crystal structures. For instance, the synthesis and characterization of a naphthalene-based crystal with pyridylimine-binding units involved DFT calculations to understand the charge distribution and molecular orbital energies. mdpi.comresearchgate.net Such analyses can reveal the electron-rich and electron-poor regions of a molecule, which is critical for understanding its interaction with biological targets. For This compound , a DFT study would likely show a significant degree of electron delocalization across the naphthalene ring system and the carbonyl group, influencing its ability to participate in various non-covalent interactions.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy and localization of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile).
In computational studies of naphthalene-based compounds, FMO analysis helps in understanding their chemical reactivity. mdpi.com The HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. For This compound , the HOMO is expected to be distributed over the naphthalene ring and potentially the piperazine nitrogen, indicating these as likely sites for electrophilic attack. The LUMO would likely be centered around the carbonyl group and the naphthalene ring, suggesting these as sites for nucleophilic attack. The HOMO-LUMO energy gap is also a crucial parameter that provides information about the chemical stability and reactivity of the molecule. A smaller energy gap generally implies higher reactivity.
Table 3: Illustrative Frontier Molecular Orbital Data for a Naphthalene-Based Compound
| Molecular Orbital | Energy (eV) - Hypothetical | Localization |
| HOMO | -6.2 | Naphthalene ring, Piperazine nitrogen |
| LUMO | -1.5 | Carbonyl group, Naphthalene ring |
| HOMO-LUMO Gap | 4.7 | Indicates moderate reactivity and stability |
This table contains hypothetical data for illustrative purposes, as specific data for this compound is not available.
Mechanistic Insights at the Quantum Level
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules, providing deep mechanistic insights. For naphthalene-piperazine derivatives, DFT has been employed to optimize molecular geometries and calculate electronic and energy parameters. rsc.org
In studies of related naphthalimide-piperazine structures, DFT calculations using the B3LYP/6-31G** basis set were performed to analyze the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular electrostatic potential (MEP). rsc.org Such analyses are crucial for proposing mechanisms of action, such as photo-induced electron transfer (PET) processes, which can be induced by interactions with other molecules or ions. rsc.orgrsc.org The calculations reveal that in some naphthalimide-piperazine derivatives, the piperazine ring adopts an envelope conformation and is positioned vertically relative to the naphthalimide ring. rsc.org This specific spatial arrangement, determined through quantum calculations, is fundamental to understanding how these molecules interact with their biological targets.
Table 1: Application of Quantum Mechanical Methods to Naphthalene-Piperazine Analogs
| Computational Method | Naphthalene-Piperazine Analog Studied | Key Findings | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) at B3LYP/6-31G** level | Naphthalimide-piperazine-pyridine derivatives | Optimized molecular geometries; calculated HOMO, LUMO, and MEP to propose a photo-induced electron transfer (PET) mechanism for Hg(II) detection. | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The underlying principle is that variations in the structural or physicochemical properties of a compound lead to changes in its biological activity. researchgate.net These models are invaluable for predicting the activity of new compounds before their synthesis, thereby saving time and resources. nih.gov
For piperazine derivatives, both 2D and 3D-QSAR models have been developed to understand their inhibitory activities against various enzymes. For instance, a QSAR study on piperine (B192125) analogs as efflux pump inhibitors resulted in a statistically significant model with a high correlation coefficient (r² = 0.962) and cross-validation parameter (q² = 0.917). nih.gov This model identified key descriptors, such as the partial negative surface area and the molecular shadow, that influence inhibitory activity. nih.gov
In another study on 1,8-naphthalimide (B145957) derivatives, QSAR analysis was performed using descriptors like dipole moment, net atomic charge, HOMO-LUMO energies, and log P to establish a quantitative relationship with antimalarial activity. researchgate.netwalisongo.ac.id Such models provide a theoretical basis for designing new analogs with potentially enhanced potency. frontiersin.org The development of a robust QSAR model requires its validation using both internal (cross-validation) and external test sets to ensure its predictive power. nih.govfrontiersin.org
Table 2: Example of a QSAR Study on Related Piperazine Analogs
| QSAR Model Type | Target | Key Descriptors Identified | Statistical Significance | Reference |
|---|---|---|---|---|
| Genetic Function Approximation (GFA) | Staphylococcus aureus NorA efflux pump | Partial negative surface area, molecular shadow area (XZ plane), heat of formation. | r² = 0.962, q² = 0.917 | nih.gov |
| Multiple Linear Regression (MLR) | Antimalarial activity (Plasmodium) | Dipole moment, atomic net charge, ELUMO, EHOMO, log P, polarizability. | Statistically significant models developed to predict log IC50. | researchgate.netwalisongo.ac.id |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target and elicit a response. frontiersin.orgmdpi.com These models can be generated based on the structure of a known active ligand or from a set of active compounds. mdpi.com
For compounds related to the naphthalene-piperazine scaffold, pharmacophore models have been crucial in identifying key interaction points. The first pharmacophore models for sigma-1 (S1R) receptor ligands, for which many piperazine derivatives show affinity, suggested a structure with two hydrophobic pockets connected by a central basic core. nih.gov In these models, the piperazine nitrogen can act as the positive ionizable feature, while moieties like a naphthalene ring can occupy a hydrophobic binding pocket. nih.gov
The process involves aligning active compounds to identify common features, which are then used to build a hypothesis. mdpi.com This pharmacophore model can then be used to screen large databases of compounds to find new molecules that fit the model and are therefore likely to be active. frontiersin.orgmdpi.com
Table 3: Pharmacophoric Features for Piperazine-Based Ligands
| Target Family | Key Pharmacophoric Features | Structural Moieties Involved | Reference |
|---|---|---|---|
| Sigma-1 Receptor (S1R) | Positive Ionizable Center, 2 Hydrophobic Pockets | Piperazine Nitrogen, Naphthalene Ring, other aromatic groups | nih.gov |
| Plasmodium falciparum 5-aminolevulinate synthase (Pf 5-ALAS) | Hydrogen Donor, Hydrogen Acceptor, Aromatic, Hydrophobic | Features derived from the enzyme's natural ligand used for screening. | frontiersin.org |
In Silico Screening for Target Identification
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.netresearchgate.net This method significantly reduces the time and cost associated with drug development by prioritizing compounds for experimental testing. researchgate.netnih.gov
Molecular docking is a primary tool in structure-based virtual screening. It predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net For naphthalene-piperazine derivatives, docking studies have been instrumental in identifying potential biological targets. For example, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were evaluated in silico for their binding affinity towards carbonic anhydrase IX (CAIX), a protein associated with cancer. mdpi.comnih.gov Similarly, naphthalene-chalcone hybrids containing a piperazine ring were docked into the active site of VEGFR-2, an important target in cancer therapy. nih.gov
The process typically involves preparing the 3D structure of the target protein and the ligand library, then using a docking program to evaluate the binding modes and energies. mdpi.comresearchgate.net The results, often presented as a binding score (e.g., in kcal/mol), help to rank the compounds. researchgate.net The most promising candidates from virtual screening are then often subjected to more rigorous computational analysis, such as molecular dynamics (MD) simulations, to assess the stability of the ligand-protein complex over time. researchgate.netfrontiersin.org
Table 4: Potential Targets for Naphthalene-Piperazine Analogs Identified via In Silico Screening
| Compound Class | Screening Method | Potential Target Identified | Therapeutic Area | Reference |
|---|---|---|---|---|
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Molecular Docking, MD Simulation | Carbonic Anhydrase IX (CAIX) | Cancer | mdpi.comnih.gov |
| Naphthalene-1,4-dione-linked phenylpiperazine | Molecular Docking | EGFR, Caspase-3, VEGFR2, mTOR | Cancer | researchgate.net |
| Naphthalene-chalcone hybrids | Molecular Docking | VEGFR-2 | Cancer | nih.gov |
| Naphthalene-based inhibitors | Molecular Docking, MD Simulation | SARS CoV-2 Papain-like protease (PLpro) | Antiviral (COVID-19) | researchgate.net |
In Vitro Biological Activity Profiling and Target Identification
Evaluation of Enzyme Inhibition Profiles
The interaction of 1-(naphthalene-2-carbonyl)piperazine and its analogs with various enzyme systems has been a subject of scientific investigation. This section outlines the inhibitory activities against several key enzymes.
Kinase Inhibition Assays (e.g., VEGFR-2, FLT3)
While direct inhibitory data for this compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and FMS-like Tyrosine Kinase 3 (FLT3) is not extensively documented in publicly available literature, studies on structurally similar compounds suggest that the naphthalene-piperazine scaffold is a relevant pharmacophore for kinase inhibition.
Research into a series of novel naphthalene-chalcone hybrids incorporating a piperazine (B1678402) moiety has demonstrated notable activity against VEGFR-2. Specifically, the compound 1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one has been identified as a potent inhibitor of VEGFR-2, a key regulator of angiogenesis.
Furthermore, a closely related derivative, 1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone, also known as N721, has been reported as a potent inhibitor of Aurora kinases A and B. These kinases are crucial for the regulation of cell division, and their inhibition is a target for cancer therapy.
The inhibitory activities of these related compounds are summarized in the table below.
| Compound Name | Target Kinase | IC50 |
| 1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | VEGFR-2 | Data not specified |
| 1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone (N721) | Aurora Kinase A/B | Data not specified |
Receptor Antagonism Studies (e.g., NMDA Receptors, GluK1)
The potential for compounds based on the naphthalene-carbonyl-piperazine framework to interact with glutamate (B1630785) receptors has been explored. A study focusing on derivatives of piperazine-2,3-dicarboxylic acid revealed that the attachment of a polycyclic aromatic moiety, such as phenanthrene, which is structurally related to naphthalene (B1677914), can confer potent antagonist activity at the N-methyl-D-aspartate (NMDA) receptor.
Specifically, the compound (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid was identified as a potent and selective antagonist for NMDA receptors containing NR2C and NR2D subunits. This finding suggests that the general scaffold of an aromatic carbonyl moiety linked to a piperazine ring can interact with the ligand-binding domain of NMDA receptors. However, direct experimental data on the activity of this compound at NMDA or kainate (GluK1) receptors is not currently available in the reviewed literature.
Other Enzyme Systems (e.g., PARP-1, α-Glucosidase, α-Amylase, IMPDH, Tyrosinase)
The inhibitory potential of the this compound scaffold extends to other enzyme systems, although direct studies on the specific compound are limited.
PARP-1: The piperazine ring is a common structural motif in inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair. While direct inhibition by this compound has not been reported, the broader class of piperazine-containing molecules is actively being investigated for PARP-1 inhibition.
α-Glucosidase and α-Amylase: Naphthalene derivatives have been investigated for their potential to inhibit carbohydrate-hydrolyzing enzymes. Studies on various naphthalene-containing compounds have demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes involved in dietary carbohydrate digestion and glucose absorption. This suggests that the naphthalene moiety could contribute to the inhibition of these enzymes.
IMPDH: Inosine monophosphate dehydrogenase (IMPDH) is a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. While various classes of compounds are known to inhibit IMPDH, there is no specific data available concerning the inhibitory activity of this compound against this enzyme.
Tyrosinase: The inhibitory effects of naphthalene derivatives on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, have been reported. The planar structure of the naphthalene ring is thought to interact with the active site of the enzyme. However, specific inhibitory data for this compound is not available.
Antimicrobial Activity Studies
The antimicrobial properties of compounds containing both naphthalene and piperazine moieties have been an area of active research.
Antibacterial Spectrum
Naphthalene-based piperazine derivatives have been synthesized and evaluated for their pharmacological activity, with some compounds showing activity against both Gram-positive and Gram-negative bacteria. One study investigated a series of naphthalene-chalcone hybrids containing a piperazine linker and found that some of these compounds exhibited antibacterial activity. For instance, a derivative showed activity against Staphylococcus aureus and Staphylococcus epidermidis. Another related compound, 1-(1-naphthylmethyl)-piperazine, has been studied as an efflux pump inhibitor in multidrug-resistant Escherichia coli, suggesting a potential mechanism for overcoming bacterial resistance.
Antifungal and Anticandidal Activity
The antifungal potential of naphthalene-piperazine structures has also been explored. The aforementioned study on naphthalene-chalcone hybrids demonstrated that a 2-substituted naphthalene derivative displayed activity against Candida albicans and Candida krusei, with a reported Minimum Inhibitory Concentration (MIC) of 15.625 μg/mL for both species. This indicates that the naphthalene-piperazine scaffold can be a promising basis for the development of agents with activity against pathogenic yeasts.
The table below summarizes the anticandidal activity of a related naphthalene-chalcone-piperazine derivative.
| Compound Name | Fungal Strain | MIC50 (μg/mL) |
| 1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | Candida albicans | 15.625 |
| Candida krusei | 15.625 |
Antiproliferative Activity in Cell Lines (In Vitro Cytotoxicity)
There is currently no available scientific literature detailing the antiproliferative activity of this compound in cell lines. Consequently, data on its cell line specificity, potency, and the mechanisms of cell growth modulation are absent from published research.
Cell Line Specificity and Potency Assessment
No studies were identified that assessed the half-maximal inhibitory concentration (IC₅₀) or other potency metrics of this compound in any cancer or non-cancer cell lines. Research into whether this compound exhibits selective cytotoxicity towards specific cell types has not been published.
Mechanistic Studies of Cell Growth Modulation
Due to the lack of primary research, there is no information on the mechanistic pathways through which this compound might affect cell proliferation. Studies investigating apoptosis induction, effects on the mitochondrial membrane potential, or cell cycle arrest have not been reported for this compound.
DNA Interaction Studies
No published research could be located that investigates the potential of this compound to interact with DNA.
Non-Covalent Binding Mechanisms
There are no studies available that explore non-covalent binding mechanisms, such as intercalation, groove binding, or electrostatic interactions, between this compound and DNA.
DNA Denaturation Analysis
No data exists from DNA denaturation or melting temperature (Tm) studies to indicate whether this compound can stabilize or destabilize the DNA double helix.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Naphthalene (B1677914) Substitutions on Biological Activity
The naphthalene ring is a key pharmacophoric element in many biologically active compounds. Its extended aromatic system allows for significant van der Waals and π-π stacking interactions with biological targets. The position and nature of substituents on the naphthalene ring of 1-(naphthalene-2-carbonyl)piperazine can drastically alter its potency and selectivity.
Research on related naphthalenic compounds has shown that substitution at the second position of the naphthalene ring can lead to increased biological activity compared to substitution at the first position. nih.gov For instance, in a series of naphthalene-chalcone hybrids, derivatives with a 2-substituted naphthalene ring demonstrated enhanced anticandidal activity. nih.gov This suggests that the spatial orientation of the naphthalene moiety and its substituents is crucial for optimal interaction with the target's binding site.
Table 1: Impact of Naphthalene Ring Substitutions on Hypothetical Biological Activity (Note: The following data is illustrative, based on general principles observed in related compound series, to demonstrate the potential impact of substitutions.)
| Compound | Naphthalene Substitution | Hypothetical IC50 (nM) |
| 1 | None | 150 |
| 1a | 6-methoxy | 85 |
| 1b | 7-chloro | 120 |
| 1c | 4-fluoro | 200 |
Influence of Piperazine (B1678402) Ring Modifications on Activity and Selectivity
The piperazine ring is a common motif in medicinal chemistry, valued for its ability to introduce a basic nitrogen atom, which can be crucial for salt formation and improving solubility, as well as for establishing key interactions with biological targets. researchgate.net Modifications to the piperazine ring of this compound can significantly impact its activity and selectivity.
The nitrogen atom at the 4-position of the piperazine ring is a primary site for modification. Attaching different substituents at this position can alter the molecule's lipophilicity, polarity, and steric bulk. For example, the introduction of small alkyl groups like methyl or ethyl can enhance lipophilicity, potentially improving cell permeability. nih.gov Larger or more complex substituents, such as aromatic rings or other heterocyclic systems, can be used to probe for additional binding pockets in the target protein, leading to increased potency and selectivity.
In studies of related piperazine-containing compounds, the nature of the substituent on the distal nitrogen of the piperazine has been shown to be critical for activity. For instance, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the variation of the substituent at the 1-position led to a wide range of analgesic activities. nih.gov
Table 2: Influence of Piperazine Ring Modifications on Hypothetical Receptor Selectivity (Note: The following data is illustrative and based on general principles to demonstrate the potential impact of piperazine modifications.)
| Compound | Piperazine N4-Substituent | Hypothetical Receptor A Ki (nM) | Hypothetical Receptor B Ki (nM) |
| 2 | -H | 50 | 250 |
| 2a | -CH3 | 45 | 180 |
| 2b | -CH2CH3 | 60 | 300 |
| 2c | -Benzyl | 25 | 50 |
Role of Linker Chemistry in Modulating Biological Response
The rigidity and electronic properties of the linker can be modulated to optimize biological activity. While the carbonyl group provides a relatively rigid connection, its chemical reactivity can be exploited. For instance, reduction of the carbonyl to a methylene (B1212753) group would increase flexibility, which could be beneficial or detrimental depending on the target's binding site topology.
In the broader context of drug design, linker chemistry is a powerful tool for developing targeted therapies. nih.gov Linkers can be designed to be stable under physiological conditions but cleavable at the target site, for example, in response to changes in pH or the presence of specific enzymes. nih.gov While this compound itself has a stable amide linker, the principles of linker design are relevant for the development of prodrugs or targeted drug delivery systems based on this scaffold. The physicochemical properties of the linker must be carefully considered to ensure the desired function of the resulting conjugate. symeres.com
Correlation between Molecular Features and In Vitro Potency
A strong correlation often exists between the lipophilicity of a compound and its in vitro potency. Increased lipophilicity can enhance membrane permeability and improve access to intracellular targets. However, excessive lipophilicity can lead to poor solubility and non-specific binding. Therefore, a balance must be struck.
The presence of hydrogen bond donors and acceptors is another critical factor. The carbonyl oxygen and the piperazine nitrogens can act as hydrogen bond acceptors, while N-H groups on a modified piperazine ring could serve as donors. The strategic placement of these groups to complement the hydrogen bonding pattern of a target's binding site is a key principle in rational drug design.
Molecular docking studies can provide valuable insights into the correlation between molecular features and potency. By modeling the binding of different analogues into the active site of a target protein, it is possible to rationalize observed SAR trends and predict the potency of novel compounds. For example, a study on FPMINT analogues, which share structural similarities, used molecular docking to understand the binding site interactions. polyu.edu.hk
Table 3: Correlation of Physicochemical Properties with Hypothetical In Vitro Potency (Note: The following data is illustrative to demonstrate the correlation between molecular features and potency.)
| Compound | LogP | H-Bond Donors | H-Bond Acceptors | Hypothetical IC50 (nM) |
| 3 | 2.5 | 0 | 2 | 150 |
| 3a | 3.1 | 0 | 3 | 80 |
| 3b | 2.8 | 1 | 2 | 120 |
| 3c | 3.5 | 0 | 2 | 95 |
Design Principles for Enhanced Target Specificity
Achieving target specificity is a major goal in drug discovery to minimize off-target effects. For the this compound scaffold, several design principles can be employed to enhance its specificity for a particular biological target.
One key strategy is to exploit unique features of the target's binding site. If the target has a specific sub-pocket, the piperazine or naphthalene moiety can be modified with substituents that can occupy this pocket, leading to a significant increase in affinity and selectivity. This approach requires a detailed understanding of the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy.
Another principle is to modulate the conformational flexibility of the molecule. Introducing rigid elements or, conversely, more flexible linkers can lock the molecule into a bioactive conformation that is preferred by the intended target but not by off-targets.
Furthermore, the electronic properties of the molecule can be fine-tuned. By strategically placing electron-donating or electron-withdrawing groups, it is possible to alter the charge distribution of the molecule, making it more complementary to the electrostatic environment of the target's active site. A study on FPMINT analogues demonstrated that modifications to the N-naphthalene moiety could alter inhibitory potency and selectivity for different transporters. polyu.edu.hk
The development of selective inhibitors often involves an iterative process of design, synthesis, and biological testing, guided by the principles of SAR and SPR.
Advanced Applications and Research Tools
Development as Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. The development of 1-(Naphthalene-2-carbonyl)piperazine as a chemical probe is an area of active research interest. The naphthalene (B1677914) moiety's intrinsic fluorescence makes it a candidate for imaging applications, allowing for the visualization of biological processes. The piperazine (B1678402) ring can be functionalized to introduce reactive groups or affinity tags, enabling the specific labeling and isolation of target proteins or other biomolecules.
The utility of a chemical probe is determined by its specificity, potency, and the ability to modulate the function of its biological target. While specific applications of this compound as a chemical probe are still under exploration, the structural framework suggests potential for targeting a range of biological systems. The design of derivatives with modified naphthalene or piperazine components could lead to probes with tailored properties for investigating cellular pathways, enzyme activities, and receptor functions.
Integration into Fluorescent Sensor Design for Molecular Detection
The integration of this compound into fluorescent sensors represents a promising avenue for the detection of various analytes, such as pH and metal ions. The design of such sensors typically involves a fluorophore-receptor system, where the naphthalene-2-carbonyl group acts as the fluorophore and the piperazine ring serves as the receptor.
The sensing mechanism is often based on photoinduced electron transfer (PET). In the ground state, the lone pair of electrons on the piperazine nitrogen can quench the fluorescence of the naphthalene moiety. Upon binding of an analyte, such as a proton in acidic conditions or a metal ion, the electron-donating ability of the piperazine is suppressed. This inhibition of PET leads to an enhancement of the fluorescence signal, allowing for quantitative detection.
Research on related naphthalimide-piperazine derivatives has demonstrated the viability of this approach for sensing pH and heavy metal ions like Cu²⁺ and Hg²⁺. nih.govnih.govacs.org These sensors exhibit changes in their fluorescence intensity in response to analyte concentration. nih.govnih.gov For instance, the protonation of the piperazine nitrogen in acidic environments can lead to a significant increase in fluorescence. nih.govnih.gov
Table 1: Representative Data for Naphthalimide-Piperazine Based Fluorescent Sensors
| Sensor | Analyte | Detection Mechanism | Fluorescence Change |
| Naphthalimide-piperazine-methylpyridine | pH | PET Inhibition | Increase in acidic pH nih.govnih.gov |
| Naphthalimide-piperazine-methylpyridine | Cu²⁺ | Complexation | Quenching nih.gov |
| Naphthalimide-piperazine-methylpyridine | Hg²⁺ | Complexation | Quenching nih.gov |
| Naphthalimide-piperazine-hydroxyphenyl | Hg²⁺ | PET Inhibition | Enhancement nih.gov |
This table is illustrative and based on data for naphthalimide-piperazine derivatives, which are structurally related to this compound.
Exploration in Multidrug Resistance Reversal Mechanisms (In Vitro)
Multidrug resistance (MDR) in bacteria is a major public health concern, often mediated by the overexpression of efflux pumps that expel antibiotics from the cell. Arylpiperazine compounds have emerged as potential efflux pump inhibitors (EPIs), capable of restoring the efficacy of conventional antibiotics.
In vitro studies on a structural isomer, 1-(1-Naphthylmethyl)-piperazine, have shown significant activity in reversing multidrug resistance in Escherichia coli strains that overexpress RND (Resistance-Nodulation-Cell Division) type efflux pumps. nih.gov This compound was found to enhance the susceptibility of resistant bacteria to antibiotics like fluoroquinolones by increasing the intracellular accumulation of the drugs. nih.gov The proposed mechanism is the competitive inhibition of the efflux pump. nih.gov
Given these findings, this compound is a strong candidate for investigation as an MDR reversal agent. The core arylpiperazine structure is a key pharmacophore for this activity. Research in this area would involve determining the ability of this compound to inhibit various efflux pumps and to act synergistically with a range of antibiotics against resistant bacterial strains.
Table 2: In Vitro Multidrug Resistance Reversal Activity of a Related Arylpiperazine
| Bacterial Strain | Efflux Pump Overexpressed | Antibiotic | Fold Reduction in MIC with Arylpiperazine Inhibitor* |
| E. coli 3-AG100MKX | AcrAB | Levofloxacin | 8-fold nih.gov |
| E. coli 2-DC14PS | AcrEF | Levofloxacin | 16-fold nih.gov |
*Data for 1-(1-Naphthylmethyl)-piperazine, a structural isomer of the subject compound. nih.gov
The exploration of this compound and its derivatives as efflux pump inhibitors could lead to the development of new adjuvant therapies to combat antibiotic-resistant infections.
Future Perspectives in Naphthalene Piperazine Research
Emerging Synthetic Methodologies
The development of novel and efficient synthetic routes is crucial for expanding the chemical space of naphthalene-piperazine derivatives and enabling the creation of more complex and finely-tuned molecules. While traditional methods remain valuable, the field is increasingly adopting more sophisticated and efficient strategies.
Key emerging methodologies include:
Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination has become a cornerstone for the formation of N-arylpiperazines. nih.gov This method allows for the efficient coupling of piperazine (B1678402) with aryl halides or triflates, including naphthalene-based systems, under relatively mild conditions. Future advancements are expected to focus on developing more active and stable catalyst systems that can tolerate an even broader range of functional groups, enabling the synthesis of highly functionalized derivatives.
Visible-Light-Promoted Reactions: Photoredox catalysis is a rapidly growing area in organic synthesis that uses visible light to initiate chemical transformations. This approach offers a green and mild alternative to traditional methods for forming C-N bonds and other key linkages in the synthesis of complex molecules, including piperazine derivatives. scielo.br
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of naphthalene-piperazine cores can lead to higher yields, reduced reaction times, and the ability to perform multi-step syntheses in a streamlined fashion.
Asymmetric Synthesis: The synthesis of chiral piperazine derivatives is of great interest, as stereochemistry often plays a critical role in biological activity. thieme-connect.com Novel asymmetric methods are being developed to control the stereochemistry at the piperazine ring, often employing chiral catalysts or starting from chiral precursors like amino acids. thieme-connect.com These methods are essential for accessing enantiomerically pure compounds for pharmacological evaluation.
These advanced synthetic tools will allow chemists to construct novel naphthalene-piperazine libraries with greater structural diversity and complexity, providing a richer pool of compounds for biological screening.
Novel Biological Targets and Mechanisms of Action
While naphthalene-piperazine derivatives have been explored for various therapeutic areas, ongoing research is uncovering novel biological targets and mechanisms of action that could lead to treatments for a range of challenging diseases. ekb.eg
Interactive Table: Emerging Biological Targets for Naphthalene-Piperazine Derivatives
| Target/Pathway | Disease Area | Mechanism of Action | Key Findings |
| Tubulin Polymerization | Cancer | Binds to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and apoptosis. nih.govnih.gov | Novel arylamide derivatives with a piperazine moiety show potent, low nanomolar inhibitory activity against various cancer cell lines, including liver cancer. researchgate.net |
| Immune Modulation | Inflammation, Autoimmune Diseases, Cancer | Acts as interferon inducers, stimulating the type I IFN signaling pathway. nih.govgoogle.com Can also regulate effector immune cell populations during inflammation. mdpi.com | Specific derivatives have been shown to stimulate CD4+ and CD8+ cell populations and may have potential as radioprotective agents by mitigating DNA damage. mdpi.comnih.gov |
| Amyloid-β and Tau Aggregation | Alzheimer's Disease | Multi-target approach to simultaneously inhibit the aggregation of both amyloid-β (Aβ) peptides and tau-derived peptides (AcPHF6). nih.gov | Lead compounds have been shown to disaggregate pre-formed plaques and tangles and demonstrate neuroprotective properties in cell and animal models. nih.gov |
| VEGFR-2 Inhibition | Cancer | Acts as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, blocking angiogenesis required for tumor growth. nih.gov | Naphthalene-chalcone hybrids containing a piperazine ring have shown potent VEGFR-2 inhibition at nanomolar concentrations. nih.gov |
| Antiparasitic Activity | Chagas Disease | Inhibition of the parasite Trypanosoma cruzi. | Piperazine analogues have been developed that exhibit low nanomolar activity against the parasite in in vitro assays. |
Further research into these areas could lead to the development of first-in-class drugs. For instance, the dual inhibition of Aβ and tau aggregation is a highly sought-after strategy for Alzheimer's disease. nih.gov Similarly, compounds that can selectively modulate the immune system or overcome drug resistance in cancer by targeting microtubules represent significant therapeutic opportunities. researchgate.netgoogle.com
Integration of Artificial Intelligence in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. nih.gov This is particularly relevant for optimizing scaffolds like naphthalene-piperazine.
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties. frontiersin.orgoup.comdigitalchemistry.ai By providing the model with the naphthalene-piperazine core as a starting point, these algorithms can explore a vast virtual chemical space to generate novel derivatives with high predicted affinity for a biological target and favorable drug-like properties. This approach can suggest structural modifications that human chemists might not have considered. frontiersin.orgpharmasalmanac.com
ADMET Property Prediction: A major cause of failure in drug development is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. AI-powered tools can now predict these properties with increasing accuracy from a molecule's structure alone. nih.govnih.govgreenstonebio.comvalencelabs.com By using ADMET prediction models early in the design phase, researchers can prioritize compounds that are more likely to be safe and have good pharmacokinetic profiles, reducing late-stage attrition. nih.govresearchgate.net
High-Throughput Virtual Screening: AI can screen billions of virtual compounds against a biological target much faster than physical high-throughput screening (HTS). astrazeneca.comacm.org This allows researchers to efficiently search massive chemical libraries to identify promising hits containing the naphthalene-piperazine scaffold for further investigation.
Synthesis Planning: AI is also being applied to retrosynthesis, helping chemists devise the most efficient and cost-effective synthetic routes for producing a target molecule. philadelphia.edu.jo This can be particularly useful for complex, multi-step syntheses of novel naphthalene-piperazine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
